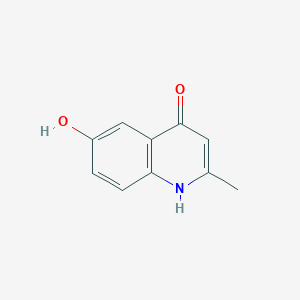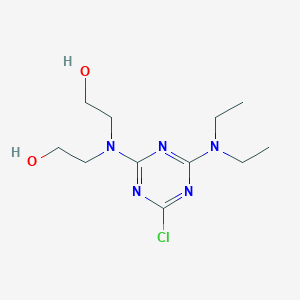
2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes a triazine ring substituted with chloro and diethylamino groups, and two diethanolamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(diethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The diethanolamine moieties can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamino groups play a crucial role in binding to these targets, while the diethanolamine moieties may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((4-Chloro-6-nitro-1,3-phenylene)diamine)diethanol: Similar structure but with a nitro group instead of a diethylamino group.
2,2’-((4-Methylphenylimino)diethanol): Contains a methylphenyl group instead of the triazine ring.
Uniqueness
The uniqueness of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazine ring with chloro and diethylamino substitutions, along with the diethanolamine moieties, makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
31576-49-5 |
|---|---|
Molekularformel |
C11H20ClN5O2 |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
2-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H20ClN5O2/c1-3-16(4-2)10-13-9(12)14-11(15-10)17(5-7-18)6-8-19/h18-19H,3-8H2,1-2H3 |
InChI-Schlüssel |
CEBKKGYKTIKEQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)Cl)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


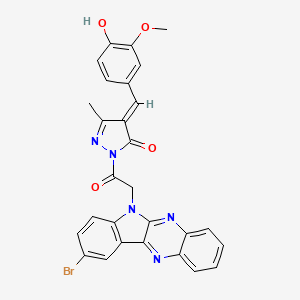
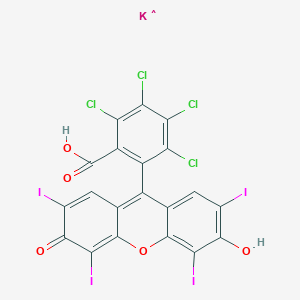

![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)

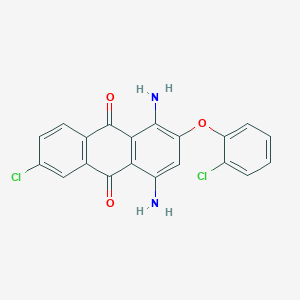

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
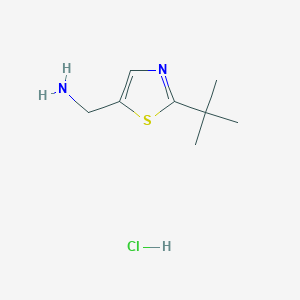


![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)

